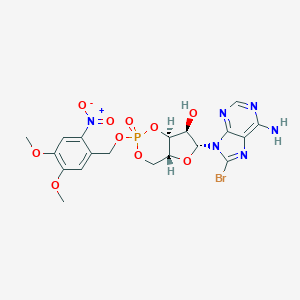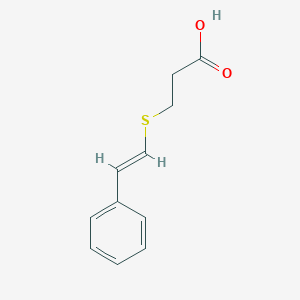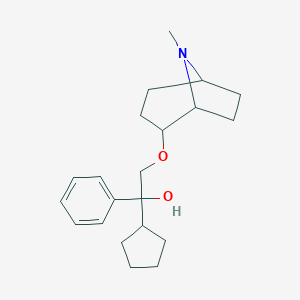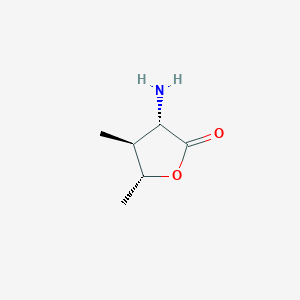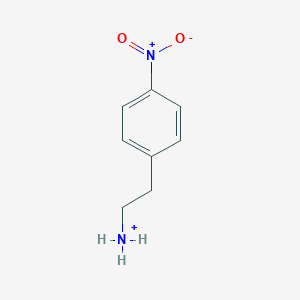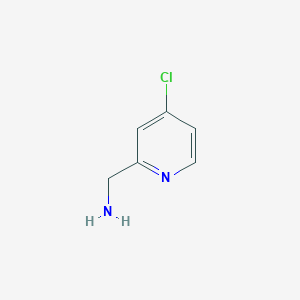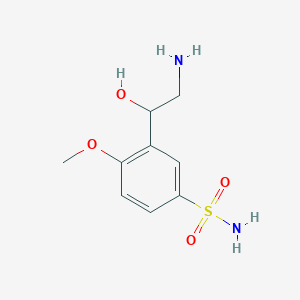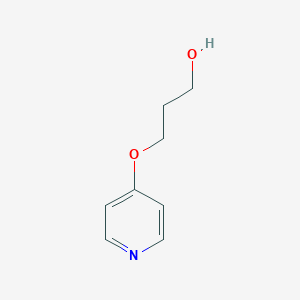
1-Propanol,3-(4-pyridinyloxy)-(9CI)
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" often involves reactions that introduce pyridine or pyridinyl groups to propanol derivatives or vice versa. For instance, studies have demonstrated the synthesis of pyridinyl alcohols through reactions involving pyridine derivatives and propanol in the presence of catalytic or activating agents (Dobbin et al., 1993). These methodologies may include steps such as nucleophilic substitution, condensation, and etherification processes tailored to yield the desired pyridinyloxy propanol compounds.
Molecular Structure Analysis
The molecular structure of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" and related compounds is characterized by the presence of a pyridine ring connected through an ether linkage to a propanol moiety. Structural analyses, including X-ray crystallography and NMR spectroscopy, have revealed the spatial arrangement and bonding patterns within such molecules, highlighting the significance of the pyridine oxygen linkage in stabilizing the compound through intramolecular interactions (Lin et al., 1993). These structural insights are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Compounds like "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" participate in various chemical reactions, leveraging the reactivity of both the pyridine and propanol segments. They can undergo nucleophilic substitutions at the pyridine ring, esterification of the propanol part, and reactions with electrophiles or nucleophiles depending on the conditions and reagents involved (Goda et al., 2004). These reactions are instrumental in synthesizing derivatives with potential applications in materials science, catalysis, and organic synthesis.
Physical Properties Analysis
The physical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" encompass aspects such as solubility, boiling point, and melting point, which are influenced by the molecular structure. The ether linkage and the pyridine ring contribute to the polarity of the molecule, affecting its solubility in various solvents and its phase behavior. Studies on similar compounds have provided data on their thermodynamic properties, offering insights into their volatility, stability, and intermolecular interactions (Barbour et al., 1995).
Chemical Properties Analysis
Chemical properties of "1-Propanol, 3-(4-pyridinyloxy)-(9CI)" reflect its reactivity towards acids, bases, oxidizing agents, and reducing agents. The presence of the pyridine moiety can enable basicity and nucleophilicity, allowing for participation in acid-base and complexation reactions. Moreover, the propanol part can be involved in oxidation-reduction reactions, highlighting the compound's versatility in chemical synthesis and transformations (Percino et al., 2006).
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
1-Propanol, 3-(4-pyridinyloxy)-(9CI) and related compounds have been extensively used in chemical synthesis and understanding reaction mechanisms. For instance, the reaction of 1-methyl- or 1-benzyl-9-phenyl-1,2,3,4-tetrahydro-9H-indeno[2,1-b]pyridin-4-ones with potassium hydroxide in 1-propanol yields 9-hydroxy derivatives, demonstrating the compound's utility in generating specific stereochemical configurations (Kurihara, Kawamura, & Yoneda, 1985). Similarly, the gas-phase pyrolytic reactions of 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives have been studied to understand kinetic and mechanistic aspects of these reactions (Dib et al., 2008).
Dielectric Behavior Studies
The dielectric constants and losses of mixtures involving 1-propanol have been measured to understand the relaxation times and molecular structure interactions, providing insights into the dielectric behavior of such mixtures (Koshii et al., 1974). These studies contribute to our understanding of intermolecular forces and solvent effects in various chemical environments.
Organic Synthesis and Nucleophilic Reactions
Research into the synthesis and reactions of heterocyclic methyl 2-propenoates and 2,3-epoxypropanoates with nucleophiles has been facilitated by compounds like 1-Propanol, 3-(4-pyridinyloxy)-(9CI). These studies have led to the development of novel compounds with potential applications in medicinal chemistry and materials science (Agarwal & Knaus, 1985).
Photoreaction Studies
The photoreactions of compounds like 2,4-pyridinedicarbonitrile with benzophenone in aqueous 2-propanol have been explored to understand the effects of pH on the course of photoreactions, revealing insights into substitution and reduction pathways that are influenced by the pH of the solution (Caronna, Morrocchi, & Vittimberga, 1990).
Protective Group Strategies in Organic Synthesis
The selective deblocking of propargyl carbonates in the presence of propargyl carbamates with tetrathiomolybdate showcases the utility of 1-Propanol, 3-(4-pyridinyloxy)-(9CI) derivatives in developing orthogonal protection strategies for hydroxyl and amino functionalities in complex organic molecules (Ramesh, Bhat, & Chandrasekaran, 2005).
properties
IUPAC Name |
3-pyridin-4-yloxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-1-7-11-8-2-4-9-5-3-8/h2-5,10H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWIOFLZKFTSHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanol,3-(4-pyridinyloxy)-(9CI) | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

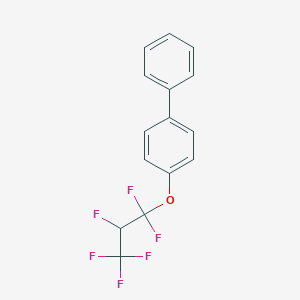
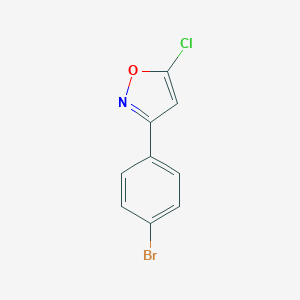
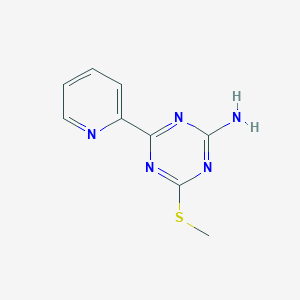
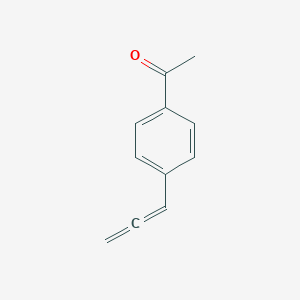

![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
